4-[(Isobutylamino)sulfonyl]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(Isobutylamino)sulfonyl]benzoic acid often involves complex reactions. For example, the one-pot synthesis of related 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones showcases the intricacy involved in constructing such molecules, highlighting the need for precise control over reaction conditions to achieve the desired product (Alizadeh, Rezvanian, & Zhu, 2007).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to this compound, such as 2-(toluene-4-sulfonylamino)-benzoic acid, reveals intricate details about their chemical behavior. X-ray diffraction studies show these compounds crystallize in specific space groups with detailed hydrogen bonding and π-π interactions forming supramolecular structures, which can significantly influence their chemical reactivity and solubility properties (熊静 et al., 2007).
Chemical Reactions and Properties
The chemical behavior of this compound derivatives, such as their reaction with sodium sulfinates via copper-mediated ortho C-H sulfonylation, demonstrates their reactivity and the potential to introduce sulfonyl groups in ortho positions to benzoic acid derivatives. This reactivity is crucial for designing molecules with specific chemical properties for applications in material science and organic chemistry (Liu et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of compounds like 2-(toluene-4-sulfonylamino)-benzoic acid, provide insights into the behavior of this compound under various conditions. These properties are influenced by the molecular structure, particularly the nature and positioning of functional groups, which affect the compound's interactions with solvents and its thermal decomposition patterns (熊静 et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound and its analogs, such as their reactivity towards different chemical reagents and conditions, are pivotal for understanding their potential applications. Studies on related compounds, such as the sulfonamide derivatives, elucidate the role of the sulfonyl and amide groups in determining reactivity, stability, and interaction with biological targets, providing a foundation for further exploration of this compound's chemical properties (Udhayasurian et al., 2020).
Scientific Research Applications
EP1 Receptor Antagonists
4-[(Isobutylamino)sulfonyl]benzoic acid and its analogs have been studied as EP1 receptor selective antagonists. Some derivatives exhibit in vivo antagonist activity and are considered for further optimization to enhance activity. These findings are crucial for developing new therapeutics targeting the EP1 receptor subtype (Naganawa et al., 2006).
Synthesis Optimization
Research has been conducted on the synthesis of derivatives related to this compound. The optimization of synthesis conditions for these compounds contributes to the field of medicinal chemistry, especially for the production of compounds with potential therapeutic applications (Jian et al., 2006).
Carbonic Anhydrase Inhibition
Studies have shown that certain derivatives of this compound act as inhibitors of carbonic anhydrase. These inhibitors can have applications in the treatment of diseases like glaucoma, as they can affect aqueous humor secretion within the eye (Mincione et al., 2001).
Eco-Friendly Synthesis Methods
Recent research has focused on developing eco-friendly methods for synthesizing sulfonamide and sulfonate derivatives, including those related to this compound. These methods use water and sodium carbonate as HCl scavengers, producing high yields and purities, which is significant for sustainable chemical synthesis (Almarhoon et al., 2019).
Binding Studies and Spectroscopy
Binding studies using spectroscopic methods have been conducted on compounds including this compound derivatives. These studies provide valuable information about the interaction of these compounds with biological molecules, which is essential for drug design and development (Zia & Price, 1975).
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
The biochemical pathways affected by 4-[(Isobutylamino)sulfonyl]benzoic acid are not clearly established. Given its structural similarity to benzoic acid, it might be involved in similar biochemical pathways. For instance, benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins or enzymes it interacts with
properties
IUPAC Name |
4-(2-methylpropylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRSBHIZXZUIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346397 |
Source
|
Record name | 4-[(Isobutylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10252-68-3 |
Source
|
Record name | 4-[(Isobutylamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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